molecular formula C9H9N3O2 B13298671 4-[Methyl(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid

4-[Methyl(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid

Cat. No.: B13298671
M. Wt: 191.19 g/mol
InChI Key: DNMUQYQXXWBQOR-UHFFFAOYSA-N
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Description

4-[Methyl(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C9H9N3O2 It is a pyrimidine derivative, which is a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Methyl(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid typically involves the reaction of 4-methyl-2-aminopyrimidine with propargyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting intermediate is then subjected to carboxylation using carbon dioxide or a suitable carboxylating agent to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[Methyl(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine-5-carboxylic acid derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

4-[Methyl(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including neuroprotection and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[Methyl(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the NF-kB inflammatory pathway, resulting in anti-inflammatory properties. Additionally, it may interact with proteins involved in neuroprotection, such as ATF4 and NF-kB .

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-aminopyrimidine: A precursor in the synthesis of 4-[Methyl(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid.

    4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: A compound with a similar structure but different functional groups.

Uniqueness

This compound is unique due to its specific combination of a pyrimidine ring with a propargylamine substituent and a carboxylic acid group. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

4-[methyl(prop-2-ynyl)amino]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H9N3O2/c1-3-4-12(2)8-7(9(13)14)5-10-6-11-8/h1,5-6H,4H2,2H3,(H,13,14)

InChI Key

DNMUQYQXXWBQOR-UHFFFAOYSA-N

Canonical SMILES

CN(CC#C)C1=NC=NC=C1C(=O)O

Origin of Product

United States

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